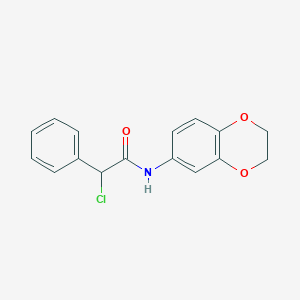

2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide

Description

Overview of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide

This compound is a synthetic organic compound characterized by a benzodioxane core fused to a phenylacetamide moiety. Its molecular formula is $$ \text{C}{16}\text{H}{14}\text{ClNO}_{3} $$, with a molecular weight of 311.74 g/mol. The structure features a 1,4-benzodioxane ring substituted at position 6 with an acetamide group bearing a chlorine atom and a phenyl group at the α-carbon. Key physical properties include a predicted boiling point of $$ 412.8 \pm 45.0 \, ^\circ\text{C} $$ and a density of $$ 1.398 \pm 0.06 \, \text{g/cm}^3 $$. The compound is synthesized via nucleophilic substitution or coupling reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine and chloroacetyl derivatives. Its structural complexity and functional group arrangement make it a candidate for pharmacological studies, particularly in enzyme inhibition and receptor modulation.

Significance of Benzodioxane and Phenylacetamide Moieties in Chemical Research

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets. Notable drugs incorporating this motif include eliglustat (a glucosylceramide synthase inhibitor for Gaucher’s disease) and doxazosin (an α1-adrenoceptor antagonist for hypertension). The benzodioxane ring enhances metabolic stability and bioavailability by resisting oxidative degradation.

Phenylacetamide derivatives, on the other hand, exhibit diverse bioactivities, including anticancer, antibacterial, and enzyme inhibitory properties. The α-chloro substitution in phenylacetamides introduces electrophilic character, enabling covalent interactions with nucleophilic residues in target proteins. Combining these moieties in this compound merges the pharmacological advantages of both scaffolds, potentially enhancing target affinity and selectivity.

Historical Context and Discovery

The synthesis of 1,4-benzodioxane derivatives dates to the late 19th century, but modern advancements began in the 1960s with the development of antihypertensive agents like proroxan. The target compound emerged from efforts to optimize benzodioxane-based therapeutics by introducing halogenated acetamide groups. A key synthetic route involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 2-chloro-2-phenylacetyl chloride under basic conditions. Recent studies have expanded its applications; for example, derivatives of this compound have been evaluated as α-glucosidase inhibitors for diabetes management and as intermediates for anticancer agents.

Scope and Objectives of the Review

This review focuses on the structural attributes, synthetic methodologies, and potential applications of this compound. Key objectives include:

- Analyzing the compound’s chemical and stereochemical properties.

- Evaluating its role as a building block in drug discovery.

- Reviewing recent advancements in derivatization strategies.

- Assessing its biological relevance in targeting enzymes and receptors. The discussion excludes pharmacokinetic and toxicological data to maintain a strict focus on chemical and mechanistic insights.

Properties

IUPAC Name |

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c17-15(11-4-2-1-3-5-11)16(19)18-12-6-7-13-14(10-12)21-9-8-20-13/h1-7,10,15H,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTJOVGBUWSVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide is a compound with significant potential in pharmacology. Its structure includes a chloro group and a benzodioxin moiety, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and antifungal properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of a chloro substituent and a benzodioxin ring. This structural composition is crucial for its biological efficacy.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity.

Antifungal Properties

A study evaluated the antifungal activity of 2-chloro-N-phenylacetamide (a related compound) against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The findings indicated:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.

- Biofilm Inhibition : Up to 92% inhibition of biofilm formation and 87% rupture of preformed biofilm.

The mechanism of action was not through ergosterol binding or damage to the fungal cell wall, indicating a unique pathway for antifungal activity. However, antagonism was noted when combined with other antifungals like amphotericin B and fluconazole .

Antimicrobial Testing

In another study focused on antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis:

- Compounds were tested against various pathogens including Escherichia coli, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA).

- The results showed that compounds with halogenated phenyl rings exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria and yeasts like C. albicans.

This underscores the importance of structural modifications in enhancing biological activity .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with sulfonyl chlorides.

- Further derivatization with bromo-N-(un/substituted phenyl)acetamides.

- Characterization through techniques such as TLC and HPLC.

This synthetic pathway allows for the generation of various derivatives that can be screened for enhanced biological activity .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : Demonstrated effectiveness against resistant strains suggests its utility in treating infections where conventional therapies fail.

- Structure Activity Relationship (SAR) : Analysis indicates that modifications on the phenyl ring can significantly influence antimicrobial potency.

Scientific Research Applications

Introduction to 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide

This compound is a synthetic compound with a complex structure that has garnered attention in various scientific fields. Its unique chemical properties and potential applications in medicinal chemistry, agrochemicals, and material science make it a subject of interest for researchers.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications due to its structural similarity to bioactive molecules. Research indicates that derivatives of benzodioxin compounds often exhibit significant pharmacological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, analogs of this compound have been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects .

- Anti-inflammatory Properties : Compounds containing benzodioxin motifs have been reported to possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Agrochemicals

The compound's structural features may lend themselves to applications in agrochemicals as herbicides or insecticides. The chlorinated aromatic compounds are often associated with enhanced biological activity against pests while minimizing toxicity to non-target organisms.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of new materials with specific properties. Its incorporation into polymers could lead to materials with improved thermal stability or mechanical properties.

Case Study 1: Anticancer Research

A study investigated the efficacy of various benzodioxin derivatives against breast cancer cell lines. The results indicated that certain modifications to the benzodioxin structure significantly increased cytotoxicity compared to standard chemotherapeutics . This highlights the potential of this compound as a lead compound for further development.

Case Study 2: Anti-inflammatory Activity

In a preclinical trial assessing the anti-inflammatory effects of benzodioxin derivatives, researchers found that specific compounds exhibited a marked reduction in inflammatory markers in animal models of arthritis. The study suggested that compounds like this compound could be developed into therapeutic agents for chronic inflammatory diseases .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

Functional Significance :

- The benzodioxin core is associated with bioactivity in medicinal and agrochemical contexts. For example, analogs of this scaffold have shown anti-diabetic and antihepatotoxic properties .

Comparison with Structurally Similar Compounds

Anti-Diabetic Analogs: Sulfonamide-Linked Derivatives

Example Compound: 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides .

- Key Differences :

- Substituents : Incorporation of a phenylsulfonyl group between the benzodioxin and acetamide.

- Activity : Moderate α-glucosidase inhibition (IC₅₀ = 81–86 μM for compounds 7i and 7k), weaker than the reference drug acarbose (IC₅₀ = 37 μM).

- SAR Insights :

Antihepatotoxic Agents: Flavones and Coumarins with Dioxane Rings

Example Compounds :

- 3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) .

- Key Differences :

- Core Structure : Flavone/coumarin scaffold instead of benzodioxin.

- Activity : Comparable to silymarin in reducing liver enzyme levels (SGOT, SGPT) in rats.

- SAR Insights :

Agrochemical Analogs: Chloroacetamide Herbicides

Extended-Structure Analogs: Propenyl-Substituted Derivatives

Example Compound : 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide .

- Key Differences: Structure: Addition of a propenyl group increases molecular weight (343.8 g/mol) and lipophilicity (predicted logP = 3.2).

Critical Analysis of Structure-Activity Relationships (SAR)

- Chlorine Substituent : The α-chloro group in the acetamide enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzymes or receptors) .

- Benzodioxin vs. Dioxane: The benzodioxin ring’s fused structure improves metabolic stability compared to monocyclic dioxane derivatives .

- Nitrogen Substituents : Bulky groups (e.g., propenyl or methoxymethyl) influence bioavailability and target selectivity, with agrochemicals favoring larger substituents for environmental stability .

Q & A

Q. How can researchers address challenges in scaling up reactions while maintaining purity?

- Scale-up considerations :

- Process intensification : Use continuous-flow reactors to control exothermic reactions and reduce byproducts .

- Membrane separation : Employ nanofiltration or reverse osmosis for efficient purification .

- In-line analytics : Implement PAT (process analytical technology) with Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.